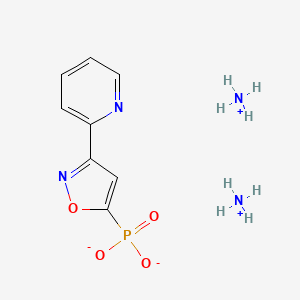
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt
描述
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is a compound that features a phosphonic acid group attached to a pyridinyl and isoxazolyl moiety
属性
CAS 编号 |
125674-66-0 |
|---|---|
分子式 |
C8H13N4O4P |
分子量 |
260.19 g/mol |
IUPAC 名称 |
diazanium;dioxido-oxo-(3-pyridin-2-yl-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H7N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-3-1-2-4-9-6;;/h1-5H,(H2,11,12,13);2*1H3 |
InChI 键 |
UXEDGEOLKNAMSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt typically involves the reaction of 3-(2-pyridinyl)-5-isoxazole with phosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in a pure form .
化学反应分析
Types of Reactions
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced phosphonic acid derivatives .
科学研究应用
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Phosphonic acid, [[3-(2-pyridinyl)phenyl]methyl]-, diethyl ester
- [3-(2-Pyridinyl)-1,2-oxazol-5-yl]phosphonic acid
- 2-pyridinyl]-ethylidene]-bis(phosphonic acid)
Uniqueness
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is unique due to its specific combination of pyridinyl and isoxazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


